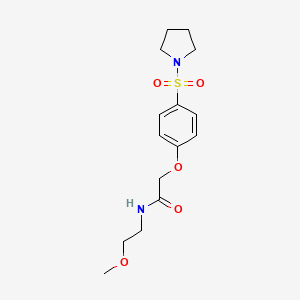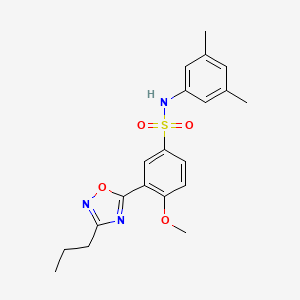
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole, also known as EPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of EPO, which contains both a pyridine and oxadiazole ring, has led to its use in a variety of research areas.
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have a positive effect on neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, improve cognitive function, and increase energy levels. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a unique structure, which allows it to be used in a variety of research areas. However, there are some limitations to using this compound in lab experiments. This compound can be expensive to produce, which can limit its use in certain research areas. Additionally, this compound has limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the potential applications of this compound in organic electronics and materials science. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new treatments for neurological disorders and cancer.
Conclusion
This compound is a unique compound that has shown promising results in scientific research. This compound has been studied for its potential applications in medicinal chemistry, materials science, and organic electronics. This compound has a wide range of biochemical and physiological effects and has been shown to have antioxidant properties. While there are some limitations to using this compound in lab experiments, the future directions for research involving this compound are promising.
Synthesis Methods
The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 2-ethoxy-6-bromo-3-phenylpyridine with o-tolylhydrazine in the presence of a catalyst. This reaction results in the formation of the oxadiazole ring, which is critical for the compound's unique properties. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for research purposes.
Scientific Research Applications
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-3-26-21-18(13-14-19(23-21)16-10-5-4-6-11-16)20-24-22(27-25-20)17-12-8-7-9-15(17)2/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCRTPTIFKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)








![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)



